

A Comparative Guide to E7130 Anticancer Agents for Researchers

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Compound of Interest		
Compound Name:	E7130	
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The investigational drug code **E7130** has been associated with two distinct anticancer agents with different mechanisms of action. This guide provides a head-to-head comparison of both entities against relevant alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals.

Part 1: E7130 (Halichondrin B Analog) - A Microtubule and Tumor Microenvironment Modulator

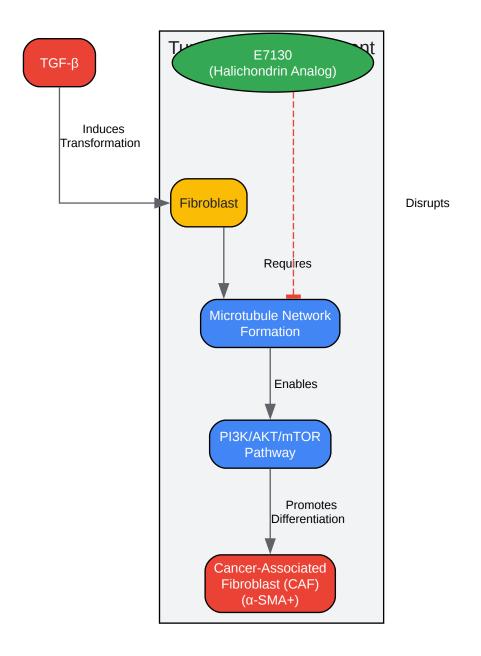
E7130 is a synthetically produced analog of halichondrin B, a complex natural product isolated from a marine sponge.[1][2] It functions as a potent microtubule dynamics inhibitor but is distinguished from other agents in its class by its additional ability to modulate the tumor microenvironment (TME).[3][4] Specifically, it reduces the presence of cancer-associated fibroblasts (CAFs) and promotes tumor vascular remodeling.[1][5][6]

Mechanism of Action

E7130 exerts a dual antitumor effect. Firstly, like other microtubule-targeting agents, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[7] Secondly, it uniquely remodels the TME. In preclinical models, **E7130** has been shown to decrease α -SMA-positive CAFs, which are known to contribute to a desmoplastic, immunosuppressive TME.[1] [4] This reduction is achieved by inhibiting the TGF- β -induced transformation of fibroblasts into



myofibroblasts, a process that involves the PI3K/AKT/mTOR signaling pathway.[4][6] By ameliorating the TME, **E7130** may enhance the efficacy of other anticancer therapies.[3][5]



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Figure 1. Mechanism of **E7130** (Halichondrin Analog) in suppressing Cancer-Associated Fibroblasts.

Head-to-Head Comparison: Preclinical Data



Direct comparative efficacy studies between **E7130** and other microtubule inhibitors like taxanes are limited. The key distinction lies in **E7130**'s unique TME-modifying effects.[3] While taxanes primarily target the microtubule cytoskeleton within the cancer cell, **E7130** adds a second layer of activity by targeting the surrounding stroma.[8][9]

Parameter	E7130 (Halichondrin Analog)	Taxanes (e.g., Paclitaxel, Docetaxel)
Primary Target	Tubulin/Microtubules[7]	Tubulin/Microtubules[8]
Secondary Target	Tumor Microenvironment (CAFs)[4]	Primarily cancer cells[9]
Mechanism	Inhibits microtubule dynamics; Disrupts TGF-β signaling in fibroblasts[6]	Promotes microtubule polymerization and stabilization[10]
Reported IC50	0.01 - 0.1 nM (in various cancer cell lines)[6]	Low nM range (varies by cell line)
Key Differentiator	Dual action on cancer cells and TME, potentially overcoming stromal-based resistance[3]	Well-established efficacy, but subject to resistance mechanisms like drug efflux pumps[8]

Experimental Protocols

In Vitro Anti-proliferative Assay:[6]

- Cancer cell lines (e.g., KPL-4, OSC-19, FaDu, HSC-2) are seeded in multi-well plates.
- Cells are treated with serial dilutions of **E7130** for a specified period (e.g., 72 hours).
- Cell viability is assessed using a standard method like the MTS or MTT assay.
- IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Model:[6]



- Human cancer cells (e.g., HSC-2) are subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude).
- Once tumors reach a specified volume, mice are randomized into treatment and control groups.
- **E7130** is administered intravenously (e.g., 45-180 μg/kg). Combination therapies (e.g., with cetuximab) may also be evaluated.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers like microvessel density (CD31) and CAFs (α-SMA).

First-in-Human Clinical Trial Protocol (Dose Escalation):[11]

- Patient Population: Adults with advanced solid tumors refractory to standard therapy.
- Study Design: Dose-escalation study with two dosing schedules evaluated: once every three weeks (Q3W) and once every two weeks (Q2W).
- Administration: E7130 administered as an intravenous infusion.
- Primary Endpoints: Safety, tolerability, incidence of dose-limiting toxicities (DLTs), and determination of the maximum tolerated dose (MTD).
- Secondary Endpoints: Pharmacokinetics, pharmacodynamics (biomarker changes), and preliminary antitumor activity.

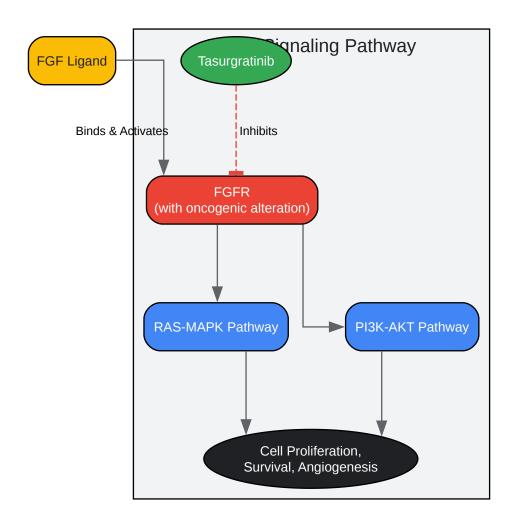
Part 2: Tasurgratinib (Formerly E7090/E7130) - A Selective FGFR Inhibitor

Tasurgratinib (formerly known as E7090 and also referred to as **E7130** in some contexts) is an orally available, selective, and potent inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[12][13][14] Aberrations in the FGFR signaling pathway are known oncogenic drivers in various cancers, most notably intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusions or rearrangements.[14][15]



Mechanism of Action

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, migration, and angiogenesis. In cancers with FGFR gene fusions or mutations, the receptor is constitutively active, leading to uncontrolled cell growth. Tasurgratinib binds to the ATP-binding site of FGFR1-3, blocking its kinase activity and inhibiting downstream signaling, thereby exerting its antitumor effect.[14][15]



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Figure 2. Tasurgratinib inhibits the constitutively active FGFR signaling pathway.

Head-to-Head Comparison: Preclinical Data vs. Other FGFR Inhibitors



A key challenge in targeted therapy is acquired resistance. Tasurgratinib has been evaluated against other FGFR inhibitors for its activity on common resistance mutations.

FGFR2 Status	Tasurgratinib	Pemigatinib	Infigratinib	Futibatinib
Wild-Type	Potent Inhibition	Potent Inhibition	Potent Inhibition	Potent Inhibition
N549H/K Mutation	Activity Retained	Resistant	Resistant	Resistant
L617F Mutation	Reduced Activity	Activity Retained	Activity Retained	Activity Retained
M537I Mutation	Reduced Activity	Activity Retained	Activity Retained	Activity Retained
Data sourced from a preclinical cell-based NanoBRET assay study.[15]				

This preclinical evidence suggests tasurgratinib may be effective against certain acquired resistance mutations (N549H/K) that confer resistance to other FGFR inhibitors like pemigatinib and infigratinib.[15]

Head-to-Head Comparison: Clinical Trial Data in Cholangiocarcinoma

Tasurgratinib, pemigatinib, and infigratinib have all been evaluated in Phase 2 trials for previously treated, unresectable or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.



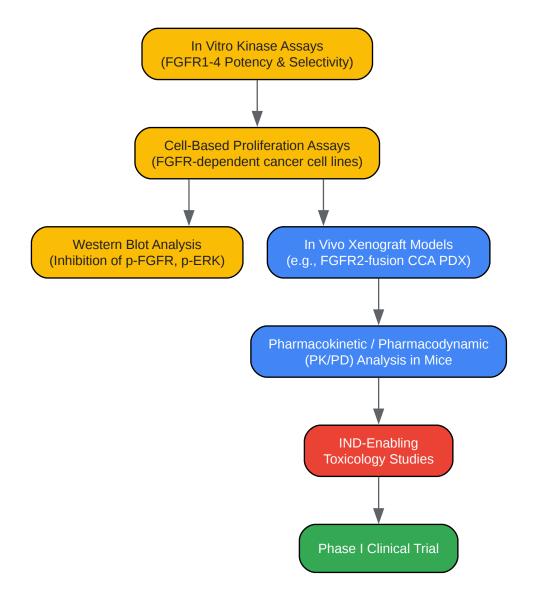
Parameter	Tasurgratinib (Phase 2)[16][17]	Pemigatinib (FIGHT-202)[18][19]	Infigratinib (Phase 2)[18][20]
Patient Population	≥1 prior chemotherapy	≥1 prior therapy	≥1 prior therapy
Number of Patients	63	107	108
Objective Response Rate (ORR)	30.2%	36%	23%
Median Duration of Response (DoR)	5.6 months	9.1 months	5.0 months
Median Progression- Free Survival (PFS)	5.4 months	6.9 months	7.3 months
Common Grade ≥3 Adverse Events	Lipase increased, hyperphosphatemia[1 7]	Hypophosphatemia, arthralgia	Hyperphosphatemia, stomatitis

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and methodologies.

Experimental Protocols

Preclinical Experimental Workflow: The preclinical evaluation of an FGFR inhibitor like tasurgratinib typically follows a structured workflow to establish potency, selectivity, and in vivo efficacy before advancing to clinical trials.





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Validation & Comparative





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